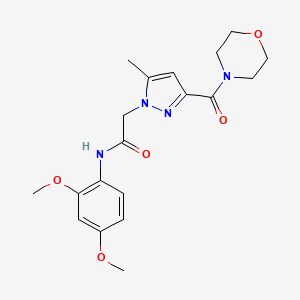

N-(2,4-dimethoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

The compound N-(2,4-dimethoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide features a pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a methyl group. The acetamide linker connects the pyrazole to a 2,4-dimethoxyphenyl moiety. The morpholine group enhances solubility and may influence binding interactions with biological targets, while the methoxy substituents on the phenyl ring could modulate electronic and steric properties .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-13-10-16(19(25)22-6-8-28-9-7-22)21-23(13)12-18(24)20-15-5-4-14(26-2)11-17(15)27-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHRJVGKBCQXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring, morpholine moiety, and methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of 335.38 g/mol. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Research indicates that compounds containing pyrazole and morpholine structures exhibit various mechanisms of action:

- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, certain derivatives have demonstrated significant inhibition of Aurora-A kinase, which is critical in cell cycle regulation.

- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- Cytotoxicity Against Cancer Cells : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer).

Cytotoxicity Assays

The following table summarizes the cytotoxicity data for this compound against different cancer cell lines:

These values indicate that the compound exhibits potent cytotoxic effects across various cancer types.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from its ability to inhibit COX enzymes, which are critical in the inflammatory response. Although specific IC50 values for COX inhibition were not detailed in the available literature for this compound specifically, similar pyrazole derivatives have shown effective inhibition at nanomolar concentrations.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Properties : A study focusing on a series of pyrazole compounds reported that many exhibited significant antiproliferative activity against MCF-7 cells with IC50 values ranging from 0.01 µM to 0.08 µM .

- Inhibition of Tumor Growth : Another research article indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce autophagy without triggering apoptosis in some cases, suggesting a complex interaction with cellular pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a pyrazole-acetamide scaffold with several analogs. Key structural variations include:

Key Observations :

- The morpholine-4-carbonyl group is conserved across all analogs, underscoring its role in hydrogen bonding or solubility.

- Substituent Variations: Chlorine vs. Methoxy: Chlorine (electron-withdrawing) in the chloro-methoxy analog may enhance metabolic stability but reduce solubility compared to methoxy groups (electron-donating) in the target compound. Cyclopropyl vs. Aryl Group Diversity: Dichlorophenyl and dimethylphenyl substituents may confer distinct electronic and hydrophobic properties compared to dimethoxyphenyl.

Physicochemical Properties

Melting Points :

- Solubility: Morpholine derivatives generally show improved aqueous solubility compared to non-polar substituents (e.g., dichlorophenyl ). Methoxy groups enhance solubility relative to chlorine or cyclopropyl substituents.

Spectral Data :

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires selecting appropriate coupling agents and reaction conditions. For example, using K₂CO₃ as a base in polar solvents like DMF facilitates nucleophilic substitution reactions, as demonstrated in analogous pyrazole-acetamide syntheses . Purification via column chromatography and validation through LC-MS and elemental analysis ensures purity, while monitoring reaction progress with TLC reduces side-product formation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : 1H NMR is critical for verifying aromatic protons and methoxy/morpholine groups, while IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups. LC-MS validates molecular weight, and elemental analysis ensures stoichiometric consistency. For example, in related pyrazole-acetamide derivatives, 1H NMR peaks at δ 3.6–3.8 ppm confirm morpholine protons, and δ 2.1–2.3 ppm indicates methyl groups on the pyrazole ring .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction be integrated into the initial assessment of this compound's biological activity?

- Methodological Answer : Use the PASS (Prediction of Activity Spectra for Substances) program to predict potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking with software like AutoDock Vina can model interactions with proteins (e.g., COX-2 or bacterial enzymes) by analyzing binding affinity and pose stability. For example, docking studies on similar triazole-acetamides revealed hydrogen bonding between the morpholine carbonyl and active-site residues, guiding prioritization for in vitro testing .

Q. What strategies are effective in resolving contradictions between predicted biological activities (via PASS) and experimental results for this compound?

- Methodological Answer : Discrepancies may arise from solubility issues or off-target interactions. Address this by:

- Validating computational models with control compounds of known activity.

- Adjusting experimental conditions (e.g., DMSO concentration in assays to improve solubility).

- Performing dose-response curves to confirm dose-dependent effects. Iterative refinement of docking parameters (e.g., grid box size, ligand flexibility) can improve prediction accuracy .

Q. How can reaction path search methods and quantum chemical calculations enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) optimize transition states and intermediate geometries to identify energetically favorable reaction pathways. For example, modifying the pyrazole ring’s substituents (e.g., replacing methyl with trifluoromethyl) can be modeled computationally to predict steric/electronic effects on reactivity. Coupling this with ICReDD’s reaction path search methods accelerates derivative synthesis by narrowing optimal conditions (e.g., solvent, catalyst) before experimental trials .

Q. What experimental and computational approaches are recommended for analyzing metabolic stability or degradation pathways of this compound?

- Methodological Answer :

- In vitro : Use liver microsomes or hepatocyte assays to identify phase I/II metabolites via LC-HRMS.

- In silico : Tools like MetaSite predict metabolic hotspots (e.g., demethylation at 2,4-dimethoxyphenyl or oxidation at the pyrazole methyl group).

- Stability studies : Monitor degradation under accelerated conditions (pH 1–10, 40°C) to identify hydrolytically labile bonds (e.g., acetamide linkage) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectral data (e.g., NMR shifts) during structural characterization?

- Methodological Answer :

- Standardize solvent and temperature conditions for NMR acquisition.

- Use internal references (e.g., TMS) and calibrate instruments with certified standards.

- For LC-MS, employ isotopically labeled internal standards to normalize retention time and intensity variations. Cross-validate with independent techniques like X-ray crystallography if crystals are obtainable .

Q. What statistical methods are appropriate for correlating structural modifications (e.g., substituent changes) with biological activity trends?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can identify key descriptors (e.g., logP, polar surface area) influencing activity. For instance, in a series of pyrazole-acetamides, PLS models revealed that electron-withdrawing groups on the phenyl ring enhanced antimicrobial potency by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.